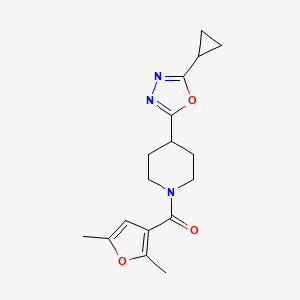

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-10-9-14(11(2)22-10)17(21)20-7-5-13(6-8-20)16-19-18-15(23-16)12-3-4-12/h9,12-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXHUWMPGOBWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone represents a novel structure that combines the oxadiazole and piperidine moieties with a dimethylfuran component. This combination is of significant interest due to the biological activities associated with these functional groups, including antibacterial, anti-inflammatory, and potential anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 1082828-62-3 |

| Purity | ≥95% |

Antibacterial Activity

Studies have shown that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have been reported to inhibit various bacterial strains effectively. The synthesized compound's activity was evaluated against several Gram-positive and Gram-negative bacteria, demonstrating promising results.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through in vitro assays. Specifically, it has been tested for inhibition of acetylcholinesterase (AChE) and urease , both of which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities were notably lower than those of standard reference compounds, indicating enhanced efficacy.

Case Studies

- Anticancer Properties : In a study involving various synthesized oxadiazole derivatives, it was found that certain compounds exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research demonstrated that the compound could reduce inflammation markers in animal models. This was assessed using standard assays measuring levels of cytokines and other inflammatory mediators.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- AChE Inhibition : The presence of the piperidine ring may facilitate binding to the active site of AChE, thereby inhibiting its activity.

- Antibacterial Action : The oxadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

- In vitro Studies : Various concentrations were tested against bacterial cultures, revealing a dose-dependent response.

- In vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups.

- Binding Affinity : Bovine serum albumin (BSA) binding studies indicated a strong affinity of the compound for protein binding, which may influence its pharmacokinetics.

Comparison with Similar Compounds

Oxadiazole-Containing Analogs

Oxadiazoles are widely studied for their bioactivity. Key comparisons include:

Key Insight : The cyclopropyl group in the target compound may improve metabolic stability compared to phenyl-substituted analogs but could reduce solubility.

Piperidine-Based Derivatives

Piperidine derivatives are common in drug design. Comparisons include:

Key Insight : The dimethylfuran group in the target compound may offer unique steric and electronic properties compared to thiophene or carboxamide substituents.

Furan-Containing Bioactive Molecules

Furans are prevalent in natural products. Notable comparisons:

Key Insight : The ketone linkage in the target compound may reduce reactivity compared to carboxylic acid derivatives but improve cell permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.